molecular formula C9H10O B147599 4-Methoxystyrene CAS No. 637-69-4

4-Methoxystyrene

Cat. No. B147599
Key on ui cas rn: 637-69-4
M. Wt: 134.17 g/mol
InChI Key: UAJRSHJHFRVGMG-UHFFFAOYSA-N
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Patent
US05102966

Procedure details

p-Methoxystyrene was polymerized in the same manner as in Example 10, and 25 ml (0.26 mole/1) of p-tert-butoxystyrene was thereafter added to the reaction mixture and further polymerized therewith at an elevated temperature of 25° C. Subsequently, methanol (330 mmoles/1) containing a small amount of ammonia water was added to the reaction system to terminate the polymerization and obtain a mixture containing a polymer. The mixture was washed first with a hydrochloric acid aqueous solution (8 vol. %) and then with water, followed by evaporation for the removal of the solvent, etc. to collect the polymer.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
330 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1)(C)(C)C.CO.O.N>>[CH3:1][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C)C=C1
Step Two
Name
Quantity
330 mmol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was thereafter added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
further polymerized
CUSTOM
Type
CUSTOM
Details
at an elevated temperature of 25° C
ADDITION
Type
ADDITION
Details
was added to the reaction system
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the polymerization
CUSTOM
Type
CUSTOM
Details
obtain a mixture
ADDITION
Type
ADDITION
Details
containing a polymer
WASH
Type
WASH
Details
The mixture was washed first with a hydrochloric acid aqueous solution (8 vol. %)
CUSTOM
Type
CUSTOM
Details
with water, followed by evaporation for the removal of the solvent, etc.
CUSTOM
Type
CUSTOM
Details
to collect the polymer

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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